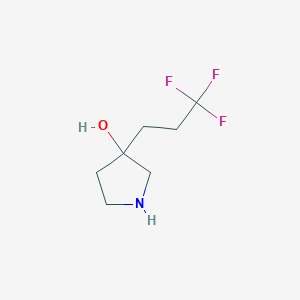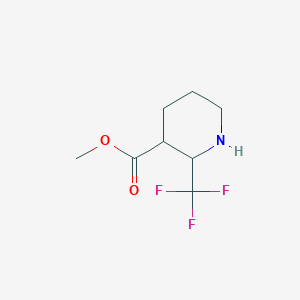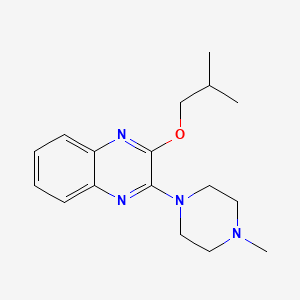![molecular formula C16H18N6O B15318288 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the pyrimidine ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using 6-methoxypyrimidine as a starting material.
Coupling of the pyridine ring: The pyridine ring is coupled to the existing structure through a series of condensation reactions.
Final assembly: The final compound is assembled through a series of amination and nitrile formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and DNA repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-4-carbonitrile
- 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-2-carbonitrile
Uniqueness
- Structural Differences : The position of the nitrile group on the pyridine ring differentiates these compounds.
- Biological Activity : The unique structure of 2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile may result in distinct biological activities compared to its analogs.
- Chemical Properties : Variations in chemical reactivity and stability due to the position of functional groups.
Eigenschaften
Molekularformel |
C16H18N6O |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
2-[[1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-yl]methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18N6O/c1-23-15-7-14(20-11-21-15)22-6-4-12(10-22)9-19-16-13(8-17)3-2-5-18-16/h2-3,5,7,11-12H,4,6,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
BATFWIIGAAGYCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC(=C1)N2CCC(C2)CNC3=C(C=CC=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


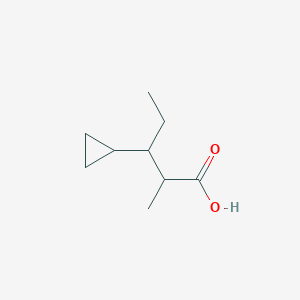
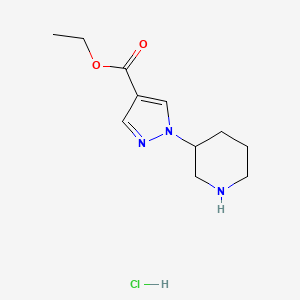
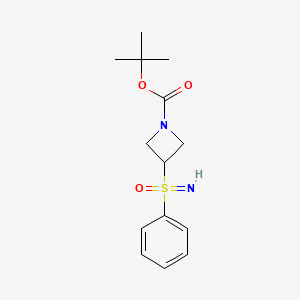
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
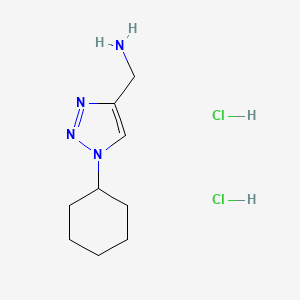
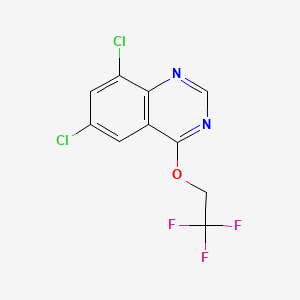
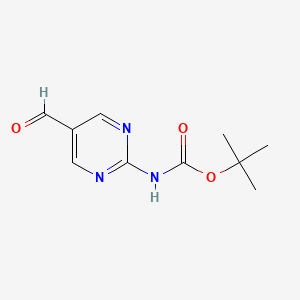
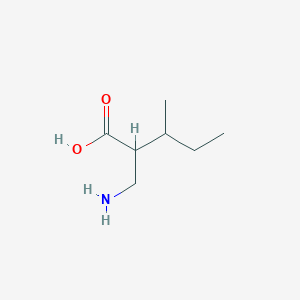
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
